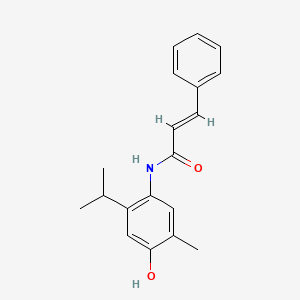

![molecular formula C14H13N3O2S B5542382 4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

4-{[(2-pyridinylthio)acetyl]amino}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-{[(2-pyridinylthio)acetyl]amino}benzamide involves complex chemical procedures aimed at achieving specific molecular structures with targeted properties. For instance, the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with notable similarities, highlight the intricacies involved in creating molecules with potential therapeutic effects against cancer (Zhou et al., 2008). Such processes typically involve multiple steps, including condensation reactions, selective inhibition mechanisms, and assessments of bioavailability and activity in biological systems.

Molecular Structure Analysis

The molecular structure of 4-{[(2-pyridinylthio)acetyl]amino}benzamide and related compounds has been examined through various analytical techniques, including X-ray crystallography, NMR spectroscopy, and computational modeling. Studies on similar compounds demonstrate the importance of precise structural characterization in understanding the functionality and potential applications of these molecules (Yanagi et al., 2000; Srivastava et al., 2017). These analyses not only provide insights into the compounds' physical stability and conformational preferences but also aid in the prediction of their behavior in various environments.

Chemical Reactions and Properties

The chemical behavior of 4-{[(2-pyridinylthio)acetyl]amino}benzamide is influenced by its functional groups and molecular structure, leading to specific reactions and interactions. The compound's reactivity can be explored through studies on related molecules, which demonstrate how alterations in the pyridine moiety, for example, affect the overall chemical properties and potential for pharmacological activity (Yeung & Knaus, 1987).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, play a crucial role in the practical applications of chemical compounds. Research into similar benzamide derivatives has revealed how polymorphism can impact the stability and efficacy of these molecules, providing valuable information for their development and application (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of 4-{[(2-pyridinylthio)acetyl]amino}benzamide, including reactivity, potential for bonding, and interaction with biological molecules, are critical for its application in various fields. Investigations into related compounds have provided insights into how structural modifications can enhance or reduce desired chemical behaviors, offering pathways for the optimization of such molecules for specific uses (Ife et al., 1989).

科学的研究の応用

Cancer Therapy and Histone Deacetylase Inhibition

One prominent application of related compounds is in cancer therapy, particularly through the inhibition of histone deacetylases (HDACs). For example, MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) is an orally active HDAC inhibitor with significant antitumor activity. This compound selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and showing promise in clinical trials as an anticancer drug (Zhou et al., 2008).

Luminescent Materials

Compounds structurally similar to 4-{[(2-pyridinylthio)acetyl]amino}benzamide have been explored for their luminescent properties and potential applications in materials science. For instance, pyridyl substituted benzamides with aggregation-enhanced emission (AEE) properties have been identified. These compounds form luminescent nano-aggregates in solution and display multi-stimuli-responsive behaviors, which could be valuable in developing new materials for sensing and imaging applications (Srivastava et al., 2017).

Synthesis of Novel Compounds

Related benzamide compounds serve as key intermediates in the synthesis of a variety of novel organic molecules. Their reactivity has been exploited to create derivatives with potential antibacterial and anticancer activities. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety and their subsequent evaluation for antibacterial activity highlight the versatility of these compounds in drug discovery and development (Rostamizadeh et al., 2013).

特性

IUPAC Name |

4-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c15-14(19)10-4-6-11(7-5-10)17-12(18)9-20-13-3-1-2-8-16-13/h1-8H,9H2,(H2,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSPXRNDRINSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

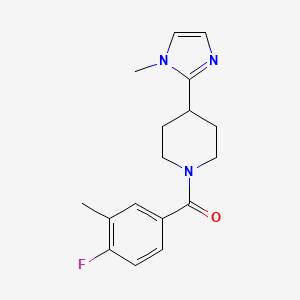

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

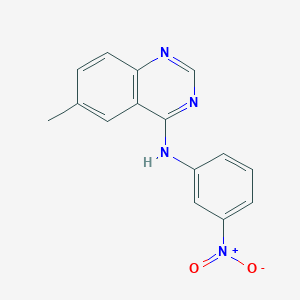

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)